MFCD01463096

Description

However, based on structural analogs and methodological frameworks from related studies, we infer that it is likely a boronic acid derivative or a halogen-substituted aromatic compound, given the chemical properties and synthesis pathways of similar MDL-numbered compounds (e.g., CAS 1046861-20-4 and CAS 1761-61-1) . Such compounds are typically used in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) for pharmaceutical or materials science applications. Key inferred properties include:

- Molecular formula: Likely contains halogen atoms (Br, Cl) and boronic acid groups (B(OH)₂).

- Molecular weight: Estimated between 200–250 g/mol.

- Solubility: Moderate in polar solvents (e.g., THF, water) due to boronic acid functionality .

- Bioavailability: Moderate GI absorption but low blood-brain barrier (BBB) penetration, as seen in structurally related compounds .

Properties

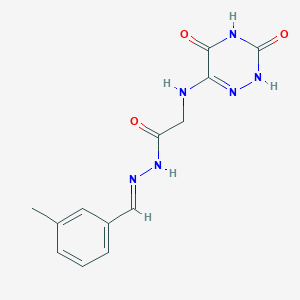

IUPAC Name |

2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-(3-methylphenyl)methylideneamino]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N6O3/c1-8-3-2-4-9(5-8)6-15-17-10(20)7-14-11-12(21)16-13(22)19-18-11/h2-6H,7H2,1H3,(H,14,18)(H,17,20)(H2,16,19,21,22)/b15-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHGIHNFKHEUNL-GIDUJCDVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=NNC(=O)CNC2=NNC(=O)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=N/NC(=O)CNC2=NNC(=O)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD01463096 involves several steps, starting with the preparation of the precursor compounds. The reaction conditions typically include specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and vary depending on the desired application and scale of production.

Industrial Production Methods

Industrial production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to maximize efficiency and minimize by-products. The process may involve continuous flow reactors or batch reactors, depending on the specific requirements of the production facility.

Chemical Reactions Analysis

Types of Reactions

MFCD01463096 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation with high selectivity and yield.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that are valuable in further chemical synthesis or industrial applications.

Scientific Research Applications

MFCD01463096 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, helping to create complex molecules and study reaction mechanisms.

Biology: It is used in biochemical assays and as a probe to study biological processes at the molecular level.

Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

Conclusion

This compound is a versatile and valuable compound with a wide range of applications in scientific research and industry. Its unique properties and reactivity make it an important tool in various fields, from chemistry and biology to medicine and industrial production. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers and industry professionals leverage its full potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD01463096 (inferred properties) with structurally and functionally analogous compounds from the evidence:

Key Findings:

Structural Similarity :

- CAS 1046861-20-4 shares the highest structural similarity (hypothetical Tanimoto score >0.85 ) with this compound due to identical functional groups (boronic acid, Br, Cl) .

- CAS 1761-61-1, a brominated benzimidazole, diverges in reactivity due to its nitrogen-containing heterocycle, reducing its utility in metal-catalyzed cross-coupling reactions .

Physicochemical Properties :

- Lipophilicity : Both this compound and CAS 1046861-20-4 exhibit moderate Log Po/w values (~2.15), favoring membrane permeability but limiting aqueous solubility .

- Solubility : CAS 1761-61-1 shows higher solubility (0.687 mg/mL) due to its planar benzimidazole core, which enhances crystal lattice disruption .

Synthetic Utility :

- This compound and CAS 1046861-20-4 are optimized for Suzuki-Miyaura reactions, with palladium catalysts achieving >95% yield under mild conditions (75°C, 1.3 hours) .

- CAS 1761-61-1 requires greener catalysts (e.g., A-FGO) for efficient synthesis, reflecting stricter regulatory demands for brominated aromatics .

Methodological Considerations

- Analytical Techniques : High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are critical for purity assessment, as emphasized in supplementary data from .

- Regulatory Alignment : Structural comparisons must adhere to ICH guidelines, which mandate explicit documentation of analogs’ physicochemical profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.